3'-Cytidylic acid, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Cytidylic acid, disodium salt is a nucleotide derivative that plays a crucial role in various biological processes. It is an ester of phosphoric acid with the nucleoside cytidine, consisting of a phosphate group, the pentose sugar ribose, and the nucleobase cytosine . This compound is commonly used in biochemical research and has applications in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Cytidylic acid, disodium salt typically involves the phosphorylation of cytidine. One common method is the reaction of cytidine with phosphoric acid in the presence of a condensing agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product .
Industrial Production Methods
Industrial production of 3’-Cytidylic acid, disodium salt often involves the enzymatic phosphorylation of cytidine using specific kinases. This method is preferred due to its high specificity and yield. The product is then purified through crystallization or chromatography techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
3’-Cytidylic acid, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cytidine diphosphate (CDP) or cytidine triphosphate (CTP) under specific conditions.
Reduction: Reduction reactions can convert the compound back to cytidine.
Substitution: The phosphate group can be substituted with other functional groups to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Cytidine diphosphate (CDP), Cytidine triphosphate (CTP)
Reduction: Cytidine
Substitution: Various cytidine derivatives
Scientific Research Applications
3’-Cytidylic acid, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of nucleotides and nucleic acids.
Biology: Plays a role in the study of RNA synthesis and function.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Used in the production of nucleotide-based pharmaceuticals and as a research reagent.
Mechanism of Action
The mechanism of action of 3’-Cytidylic acid, disodium salt involves its incorporation into RNA molecules during transcription. It serves as a substrate for RNA polymerase, which catalyzes the formation of phosphodiester bonds between nucleotides. This process is essential for the synthesis of RNA, which in turn plays a critical role in protein synthesis and gene expression .
Comparison with Similar Compounds
Similar Compounds
Cytidine-5’-monophosphate (CMP): Another nucleotide derivative with similar structure and function.
Uridine-5’-monophosphate (UMP): A nucleotide that differs by having uracil as the nucleobase instead of cytosine.
Adenosine-5’-monophosphate (AMP): A nucleotide with adenine as the nucleobase.
Uniqueness
3’-Cytidylic acid, disodium salt is unique due to its specific role in RNA synthesis and its potential therapeutic applications. Unlike other nucleotides, it is specifically involved in the formation of cytidine-containing RNA sequences, which are crucial for various biological processes .
Properties
CAS No. |
81487-29-8 |
---|---|
Molecular Formula |
C9H14N3NaO8P |
Molecular Weight |
346.19 g/mol |
IUPAC Name |
disodium;[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C9H14N3O8P.Na/c10-5-1-2-12(9(15)11-5)8-6(14)7(4(3-13)19-8)20-21(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18);/t4-,6-,7-,8-;/m1./s1 |
InChI Key |
BXFNBJRBIXFESR-IAIGYFSYSA-N |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O.[Na] |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)([O-])[O-])O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)OP(=O)(O)O)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.